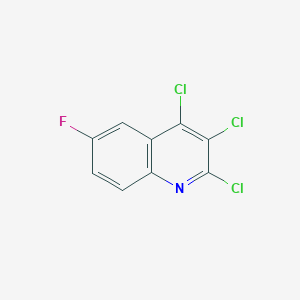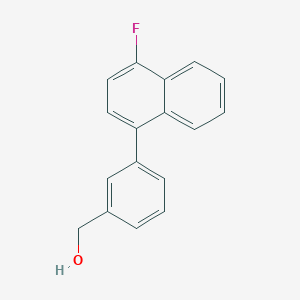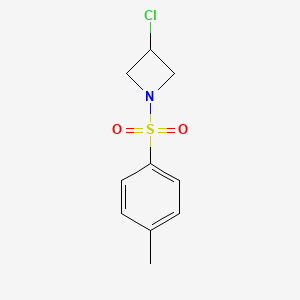
2,3,4-Trichloro-6-fluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trichloro-6-fluoroquinoline is a halogenated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichloro-6-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct fluorination and chlorination of quinoline using appropriate halogenating agents. For instance, the reaction of 2,3,4,5-tetrafluoroaniline with acrolein, crotonic aldehyde, or methylvinylketone can yield various fluorinated quinolines .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using controlled reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4-Trichloro-6-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium borohydride and other nucleophiles can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are typically employed in these reactions.
Major Products: The major products formed from these reactions include various substituted quinolines and quinolone derivatives, which can have significant biological and chemical properties.
Aplicaciones Científicas De Investigación
2,3,4-Trichloro-6-fluoroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 2,3,4-Trichloro-6-fluoroquinoline involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
- 2,3,4,5-Tetrafluoroquinoline
- 2,3,4-Trichloroquinoline
- 6-Fluoroquinoline
Comparison: 2,3,4-Trichloro-6-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity compared to other similar compounds. The combination of these halogens provides distinct chemical properties that can be exploited in various applications .
Propiedades
Fórmula molecular |
C9H3Cl3FN |
|---|---|
Peso molecular |
250.5 g/mol |
Nombre IUPAC |
2,3,4-trichloro-6-fluoroquinoline |
InChI |
InChI=1S/C9H3Cl3FN/c10-7-5-3-4(13)1-2-6(5)14-9(12)8(7)11/h1-3H |
Clave InChI |
FXGKMGXKGAXZBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)C(=C(C(=N2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11863765.png)







![(6aR,9R)-4,6,6a,7,8,9-Hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B11863796.png)


